Kamila Czarnecka,
Paweł Szymański,
Małgorzata Girek,
Elżbieta Mikiciuk-Olasik,
Robert Skibiński,
Jacek Kabziński,
Ireneusz Majsterek,
Barbara Malawska,
Jakub Jończyk,
Marek Bajda
PMID: 28501648
DOI:
10.1016/j.bioorg.2017.05.003
Abstract
A novel series of 9-amino-1,2,3,4-tetrahydroacridine derivatives with 2-fluorobenzoic acid or 3-fluorobenzoic acid moiety were designed, synthesized and evaluated as inhibitors of cholinesterases and aggregation of β-amyloid. In the study target compounds were very potent inhibitors of AChE and BChE. The most promising agents had higher inhibitory potency than the reference drugs which was tacrine. Ultimately, the kinetic assay shows the most active target compound 3c against AChE. Almost all of them were more potent against BChE than AChE. Compound 3c in various concentrations was tested by aggregation experiment. Inhibition of β-amyloid aggregation was 77.32% and 80.43% at 50µM and 100µM, respectively. Therefore, compound 3c is a promising agent for the treatment of AD.
M Begoña Osuna,
Jan Sipma,
Maria A E Emanuelsson,
M Fátima Carvalho,
Paula M L Castro
PMID: 18656222
DOI:
10.1016/j.watres.2008.05.011
Abstract
Two up-flow fixed-bed reactors (UFBRs), inoculated with activated sludge and operated for 162 days, were fed 1mmolL(-1)d(-1) with two model halogenated compounds, 2-fluorobenzoate (2-FB) and dichloromethane (DCM). Expanded clay (EC) and granular activated carbon (GAC) were used as biofilm carrier. EC did not have any adsorption capacity for both model compounds tested, whereas GAC could adsorb 1.3mmolg(-1) GAC for 2-FB and 4.5mmolg(-1) GAC for DCM. Both pollutants were degraded in both reactors under simultaneous feeding. However, biodegradation in the EC reactor was more pronounced, and re-inoculation of the GAC reactor was required to initiate 2-FB degradation. Imposing sequential alternating pollutant (SAP) feeding caused starvation periods in the EC reactor, requiring time-consuming recovery of 2-FB biodegradation after resuming its feeding, whereas DCM degradation recovered significantly faster. The SAP feeding did not affect performance in the GAC reactor as biodegradation of both pollutants was continuously observed during SAP feeding, indicating the absence of true starvation.
J Toretsky,
A Levenson,
I N Weinberg,
J F Tait,
A Uren,
R C Mease
PMID: 15246365
DOI:
10.1016/j.nucmedbio.2004.02.007
Abstract
The clinical response to antitumor therapy is measured using imaging, such as CT or MRI, 6-12 weeks following chemotherapy treatment. The images at that time reflect both tumor cell death and new growth. Therefore, the amount of tumor cell death caused by chemotherapy cannot be efficiently quantified with current imaging modalities. A quantitative measurement of tumor cell death immediately following chemotherapy is needed to help validate both new agents and to optimize administration of existing therapies. Annexin V is a 36kD protein that binds to exposed phosphatidylserine (PS) on dying cells. In order to synthesize a probe that can detect cell death in vivo, the positron emitter F-18 was conjugated to annexin V via the compound N- succinimidyl-4-[18F]fluorobenzoate, [18F]SFB. The decay corrected radiochemical yield of F-18 labeled annexin V from 18F fluoride was 17.6 +/- 5.6% (n = 4) in three hours. The stepwise radiochemical yield of the conjugation step with annexin V was as high as 70% when a protein concentration of 5 mg/ml was used. Cancer cells treated with the chemotherapeutic agent, etoposide, showed an 88% increase in the binding of F-18 labeled annexin V compared to untreated cells. We conclude that [18F] labeled annexin V can be readily prepared by the conjugation of annexin V with [18F]SFB and that the positron-emitting compound is biologically active in detecting apoptosis.
Vincent Guillerm,
Łukasz J Weseliński,
Youssef Belmabkhout,
Amy J Cairns,
Valerio D'Elia,
Łukasz Wojtas,
Karim Adil,
Mohamed Eddaoudi
PMID: 25054936
DOI:
10.1038/nchem.1982
Abstract
Metal-organic frameworks (MOFs) are a promising class of porous materials because it is possible to mutually control their porous structure, composition and functionality. However, it is still a challenge to predict the network topology of such framework materials prior to their synthesis. Here we use a new rare earth (RE) nonanuclear carboxylate-based cluster as an 18-connected molecular building block to form a gea-MOF (gea-MOF-1) based on a (3,18)-connected net. We then utilized this gea net as a blueprint to design and assemble another MOF (gea-MOF-2). In gea-MOF-2, the 18-connected RE clusters are replaced by metal-organic polyhedra, peripherally functionalized so as to have the same connectivity as the RE clusters. These metal-organic polyhedra act as supermolecular building blocks when they form gea-MOF-2. The discovery of a (3,18)-connected MOF followed by deliberate transposition of its topology to a predesigned second MOF with a different chemical system validates the prospective rational design of MOFs.
S Y Lee,
Y S Choe,
D H Kim,
B N Park,
S E Kim,
Y Choi,
K H Lee,
J Lee,
B T Kim
PMID: 11395311
DOI:
10.1016/s0969-8051(01)00203-7
Abstract
In vitro metabolism of acetylcholinesterase inhibitors containing 3-[(18)F]fluoromethylbenzyl- ([(18)F]1) and 4-[(18)F]fluorobenzyl-piperidine moieties ([(18)F]2) was studied and compared with the in vivo metabolism. Defluorination of the [(18)F]1 mainly occurred to generate [(18)F]fluoride ion both in vitro and in vivo. In contrast, the [(18)F]2 was converted into an unknown polar metabolite in both metabolism methods and another metabolite, 4-[(18)F]fluorobenzoic acid in vitro. These results demonstrated that the in vitro method can be used to predict the in vivo metabolism of both radiotracers.
M F Carvalho,
R Ferreira Jorge,
C C Pacheco,
P De Marco,
P M L Castro
PMID: 15658996
DOI:
10.1111/j.1462-2920.2004.00714.x
Abstract
A pure bacterial strain capable of aerobic biodegradation of fluorobenzene (FB) as the sole carbon and energy source was isolated by selective enrichment from sediments collected from a polluted site. 16S rRNA and fatty acid analyses support that strain F11 belongs to a novel genus within the alpha-2 subgroup of the Proteobacteria, possibly within a new clade related to the order Rhizobiales. In batch cultures, growth of strain F11 on FB led to stoichiometric release of fluoride ion. Maximum experimental growth rate of 0.04 h-1 was obtained at FB concentration of 0.4 mM. Growth kinetics were described by the Luong model. An inhibitory effect with increasing FB concentrations was observed, with no growth occurring at concentrations higher than 3.9 mM. Strain F11 was shown to be able to use a range of other organic compounds, including other fluorinated compounds such as 2-fluorobenzoate, 4-fluorobenzoate and 4-fluorophenol. To our knowledge, this is the first time biodegradation of FB, as the sole carbon and energy source, by a pure bacterium has been reported.
C J Springer,
I Niculescu-Duvaz,
R B Pedley
PMID: 8057284
DOI:
10.1021/jm00041a015
Abstract
The synthesis of six novel fluorinated potential prodrugs for antibody-directed enzyme prodrug therapy is described. The [2- and 3-fluoro-4-[bis(2-chloroethyl)amino]benzoyl]-L-glutamic acid (9 and 21), their bis(mesyloxy)ethyl derivatives (7 and 19), and their chloroethyl (mesyloxy)-ethyl derivatives (8 and 20) are bifunctional alkylating agents in which the activating effect of the ionized carboxyl function is masked through an amide bond to the glutamic acid residue. These compounds were designed to be activated to their corresponding benzoic acid alkylating agents at a tumor site by prior administration of a monoclonal antibody conjugated to the bacterial enzyme carboxypeptidase G2 (CPG2). The synthesis of the analogous novel parent drugs 2- and 3-fluoro-4-[bis(2-chloroethyl)amino]benzoic acid (12 and 24), their bis(mesyloxy)ethyl derivatives (10 and 22), and their chloroethyl (mesyloxy)ethyl derivatives (11 and 23) is also described. The viability of a colorectal cell line was monitored with the six potential prodrugs in the presence of CPG2 and with the parent drugs alone. Compounds 19-21 demonstrated substantial prodrug activity, with activation by CPG2 leading to cytotoxicities comparable to those of 22-24, respectively. The Km and kcat values for 7-9 and 19-21 were determined for CPG2. All potential prodrugs except 7 proved to be excellent substrates. A comparison of the relative chemical reactivity of the compounds as determined by their half-life measurements showed that the 2-fluoro substituent deactivated while the 3-fluoro substituent activated the alkylating moieties.
O Drzyzga,
S Jannsen,
K H Blotevogel
PMID: 8150266
DOI:
10.1111/j.1574-6968.1994.tb06703.x
Abstract
A mesophilic, dehalogenating, sulfate-reducing diculture was isolated from an anaerobic lake sediment. One strain of the diculture is proposed to be an endospore-forming Desulfotomaculum species, the second strain was a vibrioid, motile and non-sporeforming species which is tentatively assigned to the genus Desulfovibrio. The diculture was able to mineralize 4- and 2-fluorobenzoate both isomers being incompletely oxidized with the release of acetate, which was subsequently used by both sulfate-reducing strains. Other electron donors used for growth included benzoate, 3- and 4-hydroxybenzoate, protocatechuate, catechol, phenol, 2,5-dimethoxyphenol, fatty acids up to C8, malate and pyruvate. The culture obtained from a freshwater habitat grew optimally at NaCl concentrations of 0.3-0.5 g l-1, 33-37 degrees C, and pH 7.4. Our experiments showed that certain fluorinated aromatic hydrocarbons could serve as sole sources of carbon and energy for sulfate-reducing bacteria.
Jian Zhang,
Xiang Hao,
Wei Sang,
Qiang Yan
PMID: 28834201
DOI:
10.1002/smll.201701601
Abstract
Reactive sulfur species (RSS) are a family of crucial biosignals for regulating cell processes. Among these, hydrogen polysulfide (H
S
, n ≥ 2) is a hallmark of tumor suppressor activation and regarded as the actual regulator to mediate sulfur-related biology. However, high effective recognition of intracellular H
S
is insurmountable due to its extremely low concentration and the disturbance of RSS analogues. Here an H
S
-responsive macromolecule that can distinguish H
S
from intracellular RSS through polymer degradation in ultrasensitive and highly selective manner is reported. This kind of polymers can further self-assemble into vesicular nanostructure. Upon cell uptake, they can be function as "all-in-one" H
S
-nanoplatforms, in order to fulfill multiple ambitious tasks including monitoring the H
S
biosynthetic pathways, unraveling the puzzles of H
S
-mediated cellular events, and conducting H
S
pathological milieu-specific drug delivery.